REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:11]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:11]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evacuated
|
Type
|
WASH
|
Details
|
rinsed with argon several times
|
Type
|
ADDITION
|
Details
|
150 mg palladium on charcoal (10%) were added
|
Type
|
CUSTOM
|
Details
|
again the mixture was evacuated
|
Type
|
WASH
|
Details
|
rinsed with argon several times
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over “Celite”
|
Type
|
WASH
|
Details
|
the filter residue was washed with 30 mL MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C(=O)N1CCCC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |